1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione
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Description
1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Biological Activity
1,6-Dimethyl-1H-purine-2,8(3H,7H)-dione, commonly known as a derivative of purine, has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been investigated for its pharmacological effects, particularly in the context of neuropharmacology and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 180.16 g/mol
- CAS Number : 611-59-6
The compound exhibits a purine structure with methyl groups at the 1 and 6 positions, which may influence its interaction with biological targets.
Pharmacological Effects
This compound has been studied for its role as a ligand at various serotonin receptors, particularly:
- 5-HT1A
- 5-HT2A
- 5-HT7
Research indicates that derivatives of this compound can exhibit anxiolytic and antidepressant-like activities . For example, certain derivatives have shown significant effects in behavioral models such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM) .
The biological activity is primarily attributed to the compound's ability to modulate serotonin receptor activity. The mixed receptor agonist profile allows for a broader therapeutic effect compared to selective agents. This polypharmacology is beneficial in treating complex conditions like anxiety and depression where multiple pathways are involved.
Study 1: Antidepressant Activity
A study evaluated various derivatives of purine compounds that included 1,6-dimethyl substitutions. Among these, one compound demonstrated a significant reduction in immobility time in the FST, suggesting antidepressant potential. The results indicated that the compound acted as a mixed agonist at the 5-HT1A and 5-HT7 receptors .
Study 2: Anxiolytic Effects
In another investigation focusing on anxiety models, specific derivatives showed promising anxiolytic effects in the Elevated Plus Maze test. The results highlighted that the presence of methyl groups at specific positions enhanced receptor binding affinity and efficacy .
Data Table: Biological Activities of Selected Derivatives
Compound Name | Receptor Affinity | Behavioral Test | Effect |
---|---|---|---|
Compound A | 5-HT1A/5-HT2A | FST | Antidepressant-like |
Compound B | 5-HT7 | EPM | Anxiolytic-like |
Compound C | Mixed | FST/EPM | Combined effects |
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,6-dimethyl-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-4-5(9-6(12)8-4)10-7(13)11(3)2/h1-2H3,(H2,8,9,10,12,13) |
InChI Key |
YDEDPEUPZMOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1C)NC(=O)N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.